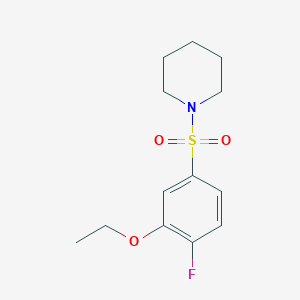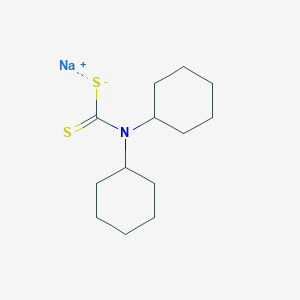
Carbamic acid, dicyclohexyldithio-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dicyclohexyldithio-, sodium salt is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a simple process and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of carbamic acid, dicyclohexyldithio-, sodium salt is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Carbamic acid, dicyclohexyldithio-, sodium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, it has been shown to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of carbamic acid, dicyclohexyldithio-, sodium salt is its ease of synthesis. This compound can be synthesized in a laboratory setting with ease and at a relatively low cost. In addition, it has been shown to have a wide range of therapeutic applications, making it a valuable compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types and should be used with caution in laboratory experiments.
Orientations Futures
There are several future directions for the study of carbamic acid, dicyclohexyldithio-, sodium salt. One potential direction is the development of new therapeutic applications for this compound. It has been shown to have promising results in the treatment of various diseases and could potentially be used in the development of new drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be optimized for therapeutic use. Finally, the development of new synthesis methods for this compound could lead to improved yields and lower costs, making it more accessible for scientific research.
Méthodes De Synthèse
Carbamic acid, dicyclohexyldithio-, sodium salt is synthesized through the reaction of carbon disulfide with sodium hydroxide and cyclohexylamine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of this compound is relatively simple and can be done in a laboratory setting with ease.
Applications De Recherche Scientifique
Carbamic acid, dicyclohexyldithio-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been used in the treatment of various infections. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
16528-78-2 |
|---|---|
Formule moléculaire |
C21H24ClN3O3 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
sodium;N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C13H23NS2.Na/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,15,16);/q;+1/p-1 |
Clé InChI |
ZNULMQROJUXSKX-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
Autres numéros CAS |
16528-78-2 |
Synonymes |
SODIUMDICYCLOHEXYLDITHIOCARBAMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
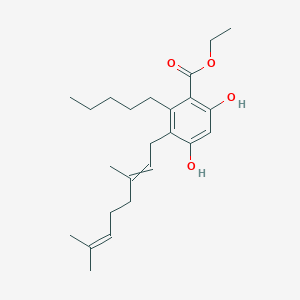
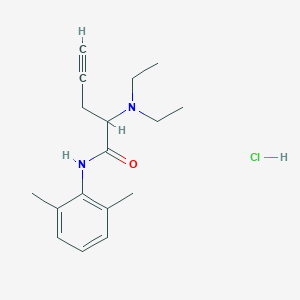
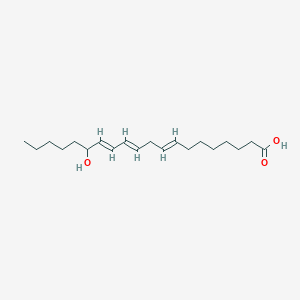
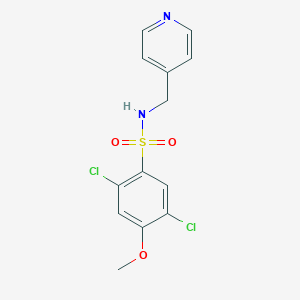

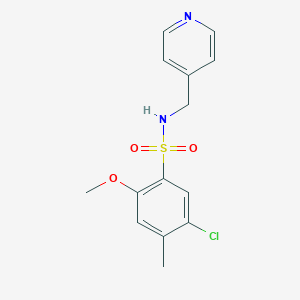

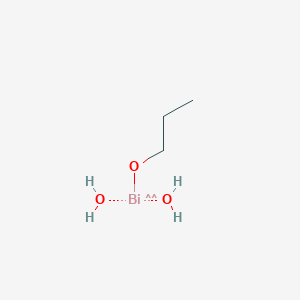
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
